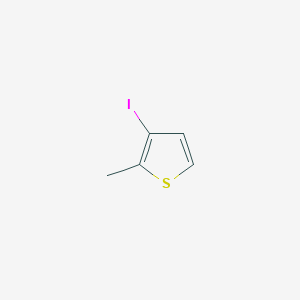

3-Iodo-2-methylthiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Iodo-2-methylthiophene, also known as this compound, is a useful research compound. Its molecular formula is C5H5IS and its molecular weight is 224.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Iodo-2-methylthiophene serves as a valuable building block in the synthesis of more complex organic molecules. Its iodine substituent allows for various substitution reactions, making it a key intermediate in the preparation of functionalized thiophenes and other heterocycles.

Key Reactions:

- Nucleophilic Substitution: The iodine atom can be replaced with various nucleophiles, leading to diverse derivatives.

- Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, which are essential for constructing biaryl compounds .

Pharmaceutical Development

The compound has shown potential in the development of biologically active molecules. Research indicates that this compound and its derivatives possess antimicrobial and anticancer properties.

Biological Activity:

- Antimicrobial Properties: Studies have demonstrated effectiveness against multidrug-resistant bacterial strains, with minimal inhibitory concentrations (MICs) as low as 0.39 μg/mL.

- Anticancer Activity: Preliminary investigations suggest that it can inhibit the growth of various cancer cell lines, indicating its potential as a therapeutic agent .

Material Science

In material science, this compound is utilized in the fabrication of organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in organic electronics.

Applications in Electronics:

- Organic Field-Effect Transistors (OFETs): The compound is explored for its conductivity and charge transport properties.

- OLEDs: Its incorporation into OLED structures enhances light-emitting efficiency due to its favorable energy levels .

Case Study: Antimicrobial Activity

A study conducted at the University of Saarland highlighted the antibacterial efficacy of this compound against various strains, including those producing New Delhi Metallo-β-lactamase (NDM). The results indicated significant activity against resistant bacteria, showcasing the compound's potential in addressing antibiotic resistance.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Klebsiella pneumoniae ST147 | 0.39 |

| Escherichia coli | 0.78 |

| Staphylococcus aureus | 1.56 |

Case Study: Anticancer Research

In vitro studies on human tumor cell lines revealed that this compound can induce apoptosis, suggesting its viability as an anticancer agent. The National Cancer Institute's preclinical screens reported growth inhibition values ranging from 10−5 to 10−6 M.

| Cell Line | GI50 (M) |

|---|---|

| MCF-7 (Breast Cancer) | 1.0×10−5 |

| HeLa (Cervical Cancer) | 5.0×10−6 |

| A549 (Lung Cancer) | 2.0×10−6 |

Propiedades

Número CAS |

16494-34-1 |

|---|---|

Fórmula molecular |

C5H5IS |

Peso molecular |

224.06 g/mol |

Nombre IUPAC |

3-iodo-2-methylthiophene |

InChI |

InChI=1S/C5H5IS/c1-4-5(6)2-3-7-4/h2-3H,1H3 |

Clave InChI |

XSPLJKDMNBFTKL-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CS1)I |

SMILES canónico |

CC1=C(C=CS1)I |

Sinónimos |

3-Iodo-2-methylthiophene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.